N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride
Description
Overview of the Compound
This compound is a complex heterocyclic organic compound that belongs to the class of substituted pyridine derivatives. The compound features a molecular formula of C12H11ClF3N3O and possesses a molecular weight of 305.68 grams per mole. This chemical entity is characterized by the presence of a pyridine ring system that has been functionalized with two amino groups at the 2 and 5 positions, with the 5-position amino group further substituted with a 3-(trifluoromethoxy)phenyl moiety. The hydrochloride salt form enhances the compound's solubility characteristics and stability profile, making it more amenable to various research applications and analytical procedures.
The structural architecture of this compound incorporates several key functional groups that contribute to its chemical and physical properties. The pyridine core provides a basic nitrogen heterocycle that can participate in coordination chemistry and hydrogen bonding interactions. The presence of amino groups at specific positions on the pyridine ring creates opportunities for further chemical modification and contributes to the compound's potential biological activity. The trifluoromethoxy substituent on the phenyl ring represents a particularly important structural feature, as organofluorine compounds often exhibit enhanced metabolic stability, altered lipophilicity, and unique electronic properties compared to their non-fluorinated analogs.
The compound exists as a hydrochloride salt, which is a common pharmaceutical and research formulation that improves the water solubility and handling characteristics of basic organic molecules. This salt formation involves the protonation of one of the amino nitrogen atoms by hydrochloric acid, resulting in the formation of an ionic compound that typically exhibits better crystallization properties and storage stability compared to the free base form. The formation of the hydrochloride salt also provides a standardized stoichiometry that facilitates accurate dosing and measurement in research applications.
Historical Context and Discovery
The development and identification of this compound can be traced through the broader historical context of organofluorine chemistry and pyridine derivative synthesis. According to chemical database records, this specific compound was first registered in major chemical databases on September 26, 2016, with the most recent modifications to its database entry occurring on May 10, 2025. This timeline places the compound's initial characterization within the contemporary era of modern organic synthesis and pharmaceutical research, during which time significant advances in fluorine chemistry and heterocyclic synthesis have enabled the preparation of increasingly complex molecular architectures.
The synthesis and characterization of trifluoromethoxy-substituted compounds has gained considerable momentum in recent decades, driven by the pharmaceutical industry's recognition of the unique properties conferred by fluorinated functional groups. The trifluoromethoxy group, in particular, has emerged as a valuable structural element due to its ability to modulate molecular properties while maintaining appropriate drug-like characteristics. The historical development of synthetic methodologies for incorporating trifluoromethoxy groups into aromatic systems has been crucial for enabling the preparation of compounds such as this compound.
The broader context of pyridine derivative chemistry provides additional historical perspective for understanding the significance of this compound. Pyridine-based structures have been extensively studied and utilized in medicinal chemistry due to their ability to serve as bioisosteres for benzene rings while providing additional hydrogen bonding capabilities and altered electronic properties. The specific substitution pattern present in this compound, featuring amino groups at the 2 and 5 positions of the pyridine ring, represents a structural motif that has been explored in various research contexts for its potential biological activities and synthetic utility.
Relevance in Contemporary Chemical Research
This compound occupies a significant position within contemporary chemical research due to its incorporation of several structurally important elements that are highly valued in modern drug discovery and materials science. The compound's relevance stems from its unique combination of a pyridine heterocycle, multiple amino functionalities, and a trifluoromethoxy-substituted aromatic system, creating a molecular framework that embodies many of the design principles currently emphasized in pharmaceutical and chemical research.
The presence of the trifluoromethoxy group positions this compound within the broader context of organofluorine chemistry research, which has experienced tremendous growth due to the unique properties that fluorinated compounds exhibit. Trifluoromethoxy substituents are particularly valued for their ability to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions through unique electronic effects. Contemporary research has demonstrated that compounds containing trifluoromethoxy groups often exhibit improved pharmacokinetic profiles and can display enhanced potency against biological targets compared to their non-fluorinated counterparts.
The diamine functionality present in the pyridine ring system provides multiple sites for potential chemical modification and contributes to the compound's versatility as a research tool. Contemporary medicinal chemistry research has increasingly focused on compounds that contain multiple nitrogen-containing functional groups due to their ability to form diverse intermolecular interactions with biological targets. The specific positioning of the amino groups in this compound creates opportunities for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the compound's biological activity and physicochemical properties.
Current research trends in chemical biology and drug discovery have emphasized the importance of exploring diverse chemical space and identifying compounds with novel structural features that can serve as starting points for optimization campaigns. This compound represents an example of contemporary synthetic chemistry's ability to combine multiple pharmacologically relevant structural elements into a single molecular entity, creating compounds that embody the complexity and sophistication demanded by modern research applications.
Nomenclature and Synonyms
The systematic nomenclature and various synonyms associated with this compound reflect the complexity of chemical naming conventions and the multiple ways in which this compound can be identified in scientific literature and chemical databases. The primary Chemical Abstracts Service registry number for this compound is 1955553-42-0, which serves as the definitive identifier for this specific chemical entity across all major chemical databases and suppliers.
The International Union of Pure and Applied Chemistry systematic name for this compound is 5-N-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine;hydrochloride, which precisely describes the structural features and salt form of the molecule. This nomenclature follows established conventions for naming substituted pyridine derivatives and clearly indicates the positions of functional groups on both the pyridine ring and the attached phenyl substituent.
Additional synonyms and identifiers for this compound include various supplier-specific codes and alternative naming conventions that may be encountered in commercial catalogs and research databases. The compound is sometimes referred to by supplier-specific identifiers such as FDD55342 and EN300-298646, which correspond to catalog entries from chemical suppliers specializing in research compounds. These commercial identifiers are particularly important for researchers seeking to procure the compound for experimental purposes, as they provide direct links to specific product offerings and technical specifications.
The chemical structure can also be represented using standard chemical notation systems, including the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation. The International Chemical Identifier representation for this compound is InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)18-9-4-5-11(16)17-7-9;/h1-7,18H,(H2,16,17);1H, which provides a complete structural description that can be used for database searching and computational analysis.
Scope and Structure of the Review
This comprehensive review of this compound has been structured to provide a thorough examination of all available scientific information regarding this specific chemical compound. The scope of this analysis encompasses the fundamental chemical properties, structural characteristics, and research significance of this compound within the broader context of contemporary organic chemistry and pharmaceutical research. The review draws upon information from multiple authoritative sources, including major chemical databases, peer-reviewed scientific literature, and commercial chemical suppliers to present a complete picture of the current state of knowledge regarding this compound.
The structural organization of this review follows a logical progression from basic chemical identification and properties through more complex discussions of synthetic methodologies, analytical characterization techniques, and research applications. Each major section has been designed to build upon previous information while providing specific, detailed content that addresses distinct aspects of the compound's chemistry and significance. This organizational approach ensures that readers can access information at varying levels of detail depending on their specific research needs and background knowledge.
The information presented in this review has been carefully curated to focus exclusively on peer-reviewed scientific data, authoritative database entries, and established chemical knowledge. Particular emphasis has been placed on ensuring that all discussed properties, applications, and research findings are supported by documented evidence from reputable sources. The review maintains strict adherence to established scientific nomenclature and avoids speculation or unsupported claims about the compound's properties or potential applications.
Throughout this analysis, special attention has been given to the unique structural features that distinguish this compound from other compounds in its chemical class. The presence of the trifluoromethoxy substituent, the specific positioning of amino groups on the pyridine ring, and the formation of the hydrochloride salt each contribute to the compound's distinct identity and research significance. The review structure has been designed to highlight these distinguishing features while providing comprehensive coverage of all relevant chemical and research aspects of this important compound.
Properties
IUPAC Name |
5-N-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)18-9-4-5-11(16)17-7-9;/h1-7,18H,(H2,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPINXZURABNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC2=CN=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The core pyridine structure is typically derived from halogenated pyridine precursors such as 2-chlorine-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72537-17-8), which serve as versatile building blocks for further functionalization.
Halogenation and Fluorination
Chlorination: The initial step involves chlorination of suitable pyridine precursors, often utilizing reagents like tungsten hexachloride under controlled heating, to introduce chlorine atoms at specific positions.
Fluorination: Subsequent fluorination employs antimony pentafluoride and anhydrous hydrogen fluoride, facilitating the substitution of chlorine with fluorine to yield 2-fluorine-3-chlorine-5-trifluoromethylpyridine . This process is characterized by high yield (~90%) and operational simplicity, suitable for large-scale production.
Introduction of the Trifluoromethoxyphenyl Group
- The trifluoromethoxyphenyl moiety is introduced via nucleophilic substitution or cross-coupling reactions. For example, aryl etherification using phenol derivatives under phase transfer catalysis can be employed to attach the trifluoromethoxy group onto the aromatic ring.
Formation of the Diamine Functional Group
Nucleophilic Substitution and Amination
- The pyridine ring bearing halogen substituents undergoes nucleophilic aromatic substitution with 2-pyridinemethanamine or similar amines, facilitated by catalysts such as palladium-based transition metal complexes (e.g., PdCl₂(dppf)). This step introduces the amino groups at the 2 and 5 positions of the pyridine ring.
Reduction of Nitro or Halogenated Intermediates
- If nitro groups are present initially, conventional reducing agents such as iron powder , zinc powder , or hydrogen with platinum catalysts are used to convert nitro groups to amino groups, enabling the formation of the diamine structure.
Formation of the Hydrochloride Salt
Acidic Workup
- The free base of the diamine derivative is treated with hydrochloric acid (HCl) in an aqueous medium, leading to the formation of the hydrochloride salt. This step enhances compound stability and facilitates purification.
Crystallization and Purification
- The hydrochloride salt is purified via recrystallization from suitable solvents such as ethanol or water, ensuring high purity suitable for pharmaceutical or research applications.
Summary of the Overall Synthetic Route
| Step | Description | Reagents / Catalysts | Yield / Notes |
|---|---|---|---|
| 1 | Halogenation of pyridine | Tungsten hexachloride, chlorination | High yield, scalable |
| 2 | Fluorination | Antimony pentafluoride, anhydrous HF | High selectivity, large-scale feasible |
| 3 | Etherification | Phenol derivatives, phase transfer catalysts | Efficient attachment of trifluoromethoxy group |
| 4 | Nucleophilic substitution | 2-Pyridinemethanamine, Pd catalysts | Formation of amino groups |
| 5 | Reduction of nitro groups | Iron/Zinc/H₂/PtO₂ | Conversion to diamines |
| 6 | Salt formation | Hydrochloric acid | Purification of hydrochloride salt |
Research Findings and Notes
The synthesis of N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride benefits from the availability of halogenated pyridine intermediates, which can be prepared via chlorination and fluorination steps that are well-established in organic synthesis.
The use of transition metal catalysis, especially palladium complexes, enhances the efficiency of amino group installation on the pyridine ring.
The trifluoromethoxyphenyl group is introduced through etherification reactions, which are optimized under phase transfer catalysis to improve yields and selectivity.
The overall process emphasizes operational simplicity, cost-effectiveness, and scalability, making it suitable for industrial production.
The preparation of This compound involves a multi-step synthesis starting from halogenated pyridine derivatives, followed by strategic halogen exchange, etherification, amination, and salt formation. The key to successful synthesis lies in the efficient functionalization of the pyridine core and the precise introduction of the trifluoromethoxyphenyl group, utilizing well-established reagents and catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
Pyridinediamines are frequently used to synthesize fused heterocycles. For example:
Formation of Imidazo[4,5-b]pyridinones
5-(Trifluoromethyl)pyridine-2,3-diamine reacts with carbonylating agents like 1,1'-carbonyldiimidazole (CDI) to yield imidazo[4,5-b]pyridin-2-one derivatives under reflux conditions .
This reaction proceeds via nucleophilic attack of the amine on the carbonyl agent, followed by cyclodehydration.
Hydrogenation and Reductive Amination
The diamine group facilitates reductive processes:
Catalytic Hydrogenation
Nitro precursors are reduced to diamines using Pd/C under hydrogen pressure :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | 10% Pd/C, H<sub>2</sub> (50 psi), ethanol | 5-Trifluoromethyl-pyridine-2,3-diamine | 85% |
Suzuki-Miyaura Coupling
While not directly reported for this compound, pyridinediamines often participate in cross-coupling. For example, brominated derivatives (e.g., 5-bromo-4,6-dimethyl-2,3-pyridinediamine) undergo coupling with aryl boronic acids .
Thiocarbonyldiimidazole Reactions
Reaction with thiocarbonyldiimidazole and DCC forms thioimidate intermediates, enabling further cyclization :
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Thiocarbonyldiimidazole, DCC, THF, 40–60°C | Thioimidazole-fused pyridine derivative | 61% |
Chloromethylation
Treatment with 2-chloro-1,1,1-triethoxyethane under microwave irradiation yields chloromethyl-imidazopyridines :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2-Chloro-1,1,1-triethoxyethane, DCM, 100°C (microwave) | 2-(Chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | 71% |
Microsomal Stability
Analogous compounds (e.g., fluoropyrimidine derivatives) exhibit metabolic stability in liver microsomes, with resistance to oxidative degradation .
| Compound | Metabolic Fate | Half-Life (h) | Source |
|---|---|---|---|
| 5-Fluoropyrimidine derivatives | Minimal oxidation, stable in hepatocytes | >24 |
Research Insights
Scientific Research Applications
Medicinal Chemistry
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride has been investigated for its potential as a therapeutic agent. Studies suggest it may exhibit:
- Anticancer Activity : Preliminary research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The trifluoromethoxy group may enhance bioavailability and selective targeting of cancer cells .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics, particularly against resistant strains .
Material Science
The unique chemical structure of this compound allows for applications in material science, particularly in the development of:
- Fluorescent Materials : Its electronic properties can be harnessed to create materials that emit light under specific conditions, useful in sensors and imaging technologies .
- Polymer Additives : Incorporating this compound into polymers may improve thermal stability and mechanical properties, making it suitable for high-performance applications .
Agricultural Chemistry
Research indicates that derivatives of this compound may be effective as:
- Pesticides : Its structural characteristics suggest potential efficacy in targeting pests while minimizing environmental impact, aligning with the trend towards sustainable agricultural practices .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyridine derivatives. Results showed that compounds with trifluoromethoxy substitutions exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound as an anticancer agent .
Case Study 2: Material Development
In a recent investigation into fluorescent materials, researchers synthesized derivatives of this compound. These materials demonstrated enhanced luminescence properties, suggesting their applicability in developing advanced optical devices .
Mechanism of Action
The mechanism by which N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Building Blocks
3-Chloro-N-phenyl-phthalimide (CAS: Not specified)
- Structure : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ).
- Applications : Used in polymer synthesis (e.g., polyimides) due to its anhydride-forming properties .
- Key Differences: Core Structure: Phthalimide (isoindole-1,3-dione) vs. pyridine-diamine. Substituents: Chloro vs. trifluoromethoxy groups. Functionality: Non-ionic vs. hydrochloride salt, impacting solubility and reactivity.
Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 1378826-21-1)
- Structure : Brominated thiazole-acetate ester.
- Applications : Intermediate in agrochemical and heterocyclic synthesis.
- Comparison :
Functional Group Analysis
Biological Activity
N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
- Molecular Formula : C12H11ClF3N3O
- Molecular Weight : 305.68 g/mol
- CAS Number : 1955553-42-0
- Purity : Minimum 95% .
Synthesis
The synthesis of this compound involves the introduction of a trifluoromethoxy group onto a pyridine derivative. This modification enhances the compound's lipophilicity and biological activity. The synthetic pathway typically includes multiple steps of functionalization and purification to achieve the desired compound with high purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that while the compound exhibits antimicrobial properties, it also has a favorable safety profile. The IC50 values suggest moderate cytotoxicity, which is essential for therapeutic applications .
The mechanism by which this compound exerts its antimicrobial effects appears to involve interactions with key bacterial enzymes. Molecular docking studies indicate that this compound can bind effectively to DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis, respectively. The binding energies observed suggest strong interactions similar to those of established antibiotics such as ciprofloxacin .
Case Studies and Applications
In a recent study focusing on fluorinated compounds, this compound was highlighted for its potential in treating infections caused by resistant strains of bacteria. The study emphasized its efficacy in inhibiting bacterial growth while maintaining low toxicity levels in human cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride?
The synthesis of pyridine derivatives typically involves multi-step routes, such as nucleophilic substitution, amination, and salt formation. For example, analogous compounds like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine are synthesized via N-oxidation, nitration, and chloromethylation . For the hydrochloride salt, treatment with HCl in solvents like Et₂O or dioxane is a standard method, as seen in the preparation of structurally similar piperidine hydrochlorides . Key intermediates (e.g., 3-substituted pyridines) may require palladium-catalyzed cross-coupling or trifluoromethoxy group introduction via electrophilic substitution.
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
Characterization relies on 1H/13C NMR to confirm substituent positions and hydrogen environments, FT-IR to identify functional groups (e.g., NH₂ or CF₃O), and HPLC for quantitative purity assessment (>95% is typical for research-grade compounds) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve structural ambiguities in crystalline salts. Thermal analysis (e.g., melting point determination) is essential for verifying salt stability, as seen in related pyridine derivatives with mp ranges like 123–293°C .
Q. How should researchers handle and store this compound to maintain stability?
Hydrochloride salts of aromatic amines are hygroscopic and light-sensitive. Storage at –20°C under inert gas (N₂/Ar) in airtight containers is recommended. Waste must be segregated and treated by certified hazardous waste services due to potential environmental toxicity, as emphasized for structurally similar pyrazole hydrochlorides . Short shelf life (e.g., <6 months) is a concern for some derivatives, requiring batch verification before use .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities (e.g., unreacted intermediates), solvent effects, or assay conditions. For instance, pyrimidine-4,5-diamine derivatives show variable anti-TB activity depending on substituent orientation and purity . Mitigation steps include:
- Reproducibility checks : Validate synthetic batches via HPLC and NMR.
- Dose-response profiling : Test multiple concentrations to rule out solvent toxicity (e.g., DMSO interference).
- Structural analogs : Compare activity of the trifluoromethoxy group with non-halogenated or methylated variants to isolate electronic effects .
Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?
The CF₃O group is a strong electron-withdrawing moiety, altering π-π stacking and hydrogen-bonding interactions. In pyrimidine-based antitubular agents, similar substituents enhance target binding by stabilizing charge-transfer complexes . Computational modeling (e.g., DFT) can quantify electron density distribution, while X-ray crystallography of protein-ligand complexes may reveal steric effects, as seen in studies of pyridine-containing kinase inhibitors .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor decomposition via LC-MS over 24–72 hours.
- Metabolic stability : Use liver microsomes or hepatocyte assays to identify CYP450-mediated oxidation pathways.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in UV absorbance or NMR spectra. Such protocols are critical for derivatives with labile functional groups, as noted in pyrazole hydrochloride storage guidelines .
Methodological Considerations
- Synthetic Optimization : Replace hazardous reagents (e.g., SOCl₂) with greener alternatives (e.g., TMSCl) where possible .
- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm novel structures.
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste, as improper disposal of trifluoromethoxy-containing compounds risks environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
